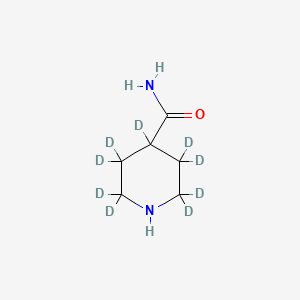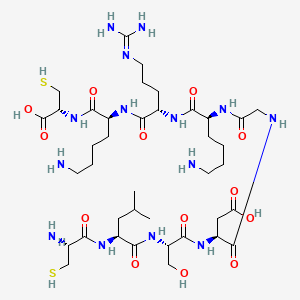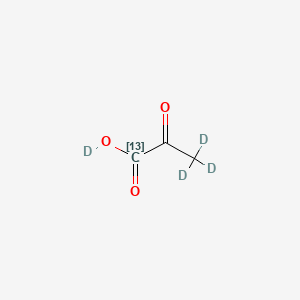
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is a deuterated analog of pyruvate, where the hydrogen atoms are replaced with deuterium. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate typically involves the deuteration of pyruvate. One common method is the hydrogen-deuterium exchange reaction. This process can be catalyzed by deuterium oxide (D₂O) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for the efficient and consistent production of deuterated compounds by maintaining optimal reaction conditions and ensuring a high degree of deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid.
Reduction: It can be reduced to form deuterated lactate.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Deuterated acetic acid.
Reduction: Deuterated lactate.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of pyruvate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate involves its incorporation into metabolic pathways where it mimics the behavior of pyruvate. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include enzymes such as pyruvate dehydrogenase and lactate dehydrogenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterated Pyruvate: Similar in structure but with different deuterium labeling patterns.
Deuterated Lactate: The reduced form of deuterated pyruvate.
Deuterated Acetic Acid: The oxidized form of deuterated pyruvate.
Uniqueness
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C3H4O3 |
|---|---|
Poids moléculaire |
93.08 g/mol |
Nom IUPAC |
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD |
Clé InChI |
LCTONWCANYUPML-DFGYQCDMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)[13C](=O)O[2H] |
SMILES canonique |
CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



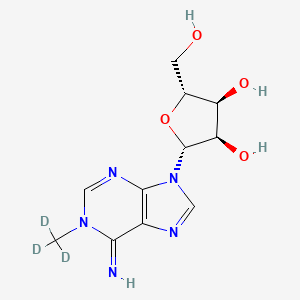
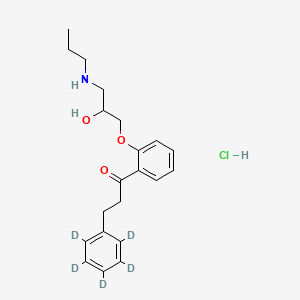
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
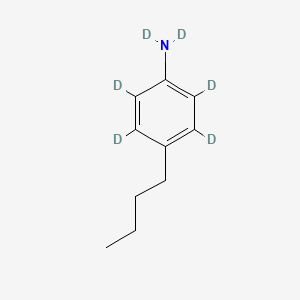
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
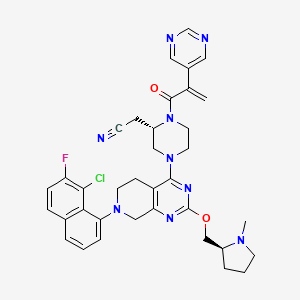
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)



